PF-06842874

CDK4/6 inhibition Kinase selectivity Biochemical potency

PF-06842874 is a selective CDK4/6 inhibitor with unique PAH-focused development heritage (FDA Orphan Drug 2021) and completed Phase 1 PK data. Its moderate Ki profile (CDK4: 62 nM; CDK6: 130 nM) and CDK6/CDK4 ratio of 2.1 distinguish it from oncology-optimized CDK4/6 inhibitors, making it essential for PAH pathophysiology and non-oncology CDK research. Procurement recommended for investigators studying pulmonary vascular remodeling or comparative CDK pharmacology.

Molecular Formula C21H27N3O4
Molecular Weight 385.5 g/mol
CAS No. 2516247-98-4
Cat. No. B10860381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06842874
CAS2516247-98-4
Molecular FormulaC21H27N3O4
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=CC(=NC=C12)NC3CCOCC3O)C4CCCC4)C(=O)C
InChIInChI=1S/C21H27N3O4/c1-12-15-10-22-19(23-16-7-8-28-11-18(16)26)9-17(15)24(14-5-3-4-6-14)21(27)20(12)13(2)25/h9-10,14,16,18,26H,3-8,11H2,1-2H3,(H,22,23)/t16-,18-/m1/s1
InChIKeyPITORJXKOJWMTN-SJLPKXTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-06842874 Procurement Guide | CDK4/6 Inhibitor for PAH Research with Verified Ki Selectivity Data


PF-06842874 (CAS 2516247-98-4) is a potent, selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) developed by Pfizer . It was advanced as a clinical candidate for the treatment of pulmonary arterial hypertension (PAH), receiving Orphan Drug designation from the FDA in 2021 [1]. The compound was evaluated in a completed Phase 1 first-in-human study (NCT04124653) to assess safety, tolerability, and pharmacokinetics in healthy adult participants [2]. Notably, the development of PF-06842874 for PAH was discontinued in November 2021 [3], positioning this compound as a research tool for investigating CDK4/6-mediated mechanisms in pulmonary vascular remodeling rather than a therapeutic candidate.

Why Generic CDK4/6 Inhibitors Cannot Substitute for PF-06842874 in PAH Research


The class of CDK4/6 inhibitors, including FDA-approved agents palbociclib, ribociclib, and abemaciclib, is not interchangeable in research applications due to distinct biochemical selectivity profiles and divergent therapeutic indications. While these approved agents are optimized for oncology applications in hormone receptor-positive breast cancer [1], PF-06842874 was specifically developed and clinically evaluated for pulmonary arterial hypertension, a non-oncology indication with fundamentally different disease biology. The Ki values for CDK4 and CDK6 inhibition vary substantially across this class: PF-06842874 exhibits Ki values of 62 nM (CDK4) and 130 nM (CDK6) , whereas abemaciclib demonstrates sub-nanomolar potency with Ki values of 0.6 nM (CDK4) and 2.4 nM (CDK6) , representing potency differences exceeding 50-fold. These quantitative distinctions in target engagement, combined with PF-06842874's orphan-designated PAH-specific development pathway, render generic substitution scientifically invalid for researchers investigating CDK4/6 biology in pulmonary vascular disease contexts.

PF-06842874 Comparative Evidence Guide: Quantified Differentiation from CDK4/6 Class Members


PF-06842874 CDK4 vs CDK6 Isoform Selectivity Profile Comparison

PF-06842874 demonstrates a distinct CDK4/CDK6 selectivity ratio compared to FDA-approved CDK4/6 inhibitors. PF-06842874 inhibits CDK4 with a Ki of 62 nM and CDK6 with a Ki of 130 nM , yielding a CDK6/CDK4 ratio of 2.1, indicating approximately 2-fold selectivity for CDK4 over CDK6. In contrast, abemaciclib exhibits Ki values of 0.6 nM for CDK4 and 2.4 nM for CDK6 , yielding a CDK6/CDK4 ratio of 4.0 (4-fold CDK4 selectivity). Ribociclib demonstrates IC50 values of 10 nM for CDK4 and 39 nM for CDK6 , yielding a ratio of 3.9. This isoform selectivity profile distinguishes PF-06842874 from more CDK4-biased inhibitors.

CDK4/6 inhibition Kinase selectivity Biochemical potency PAH research

PF-06842874 Biochemical Potency Relative to Approved CDK4/6 Inhibitors

PF-06842874 exhibits moderate biochemical potency against CDK4 (Ki = 62 nM) and CDK6 (Ki = 130 nM) , positioning it at the lower-potency end of the CDK4/6 inhibitor class spectrum. Abemaciclib demonstrates sub-nanomolar potency with Ki values of 0.6 nM (CDK4) and 2.4 nM (CDK6) , representing approximately 103-fold greater CDK4 potency and 54-fold greater CDK6 potency than PF-06842874. Palbociclib exhibits IC50 values of 11 nM (CDK4) and 16 nM (CDK6) , approximately 5.6-fold and 8.1-fold more potent respectively. Ribociclib shows IC50 values of 10 nM (CDK4) and 39 nM (CDK6) , approximately 6.2-fold and 3.3-fold more potent respectively.

CDK4/6 inhibitor Ki comparison In vitro potency Biochemical assay

PF-06842874 Orphan Drug Designation and Clinical Development Pathway

PF-06842874 received Orphan Drug designation from the U.S. Food and Drug Administration for the treatment of pulmonary arterial hypertension on February 18, 2021 [1]. The compound subsequently completed a Phase 1 first-in-human study (NCT04124653) evaluating safety, tolerability, and pharmacokinetics in healthy adult participants [2]. However, development was discontinued in November 2021 [3]. In contrast, FDA-approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib are indicated exclusively for oncology applications in hormone receptor-positive, HER2-negative breast cancer and have not received orphan designations for PAH [4].

Orphan drug PAH Clinical development Regulatory designation

Optimal Research Applications for PF-06842874 Based on Validated Differentiation Evidence


Investigating CDK4/6 Inhibition in Pulmonary Arterial Hypertension Models

PF-06842874 is uniquely positioned as the only CDK4/6 inhibitor to have received Orphan Drug designation and completed Phase 1 clinical evaluation specifically for pulmonary arterial hypertension [1]. Researchers studying PAH pathophysiology should select PF-06842874 over oncology-optimized CDK4/6 inhibitors when investigating CDK4/6-mediated mechanisms in pulmonary vascular remodeling, given its PAH-specific development pathway and distinct biochemical profile [2].

CDK4/6 Inhibitor Selectivity Profiling and Structure-Activity Relationship Studies

With Ki values of 62 nM (CDK4) and 130 nM (CDK6) and a CDK6/CDK4 ratio of 2.1 [1], PF-06842874 provides a moderate-potency reference point for CDK4/6 inhibitor selectivity profiling. Its distinct isoform selectivity ratio, compared to more CDK4-biased agents like abemaciclib (ratio = 4.0) and ribociclib (ratio = 3.9) [2], makes it valuable for structure-activity relationship studies examining how subtle potency differences influence biological outcomes.

Non-Oncology CDK4/6 Biology Research

PF-06842874 represents the sole CDK4/6 inhibitor advanced to clinical evaluation for a non-oncology indication, distinguishing it from all FDA-approved class members indicated exclusively for breast cancer [1]. Researchers investigating CDK4/6 functions in non-malignant proliferative disorders, vascular biology, or tissue remodeling should prioritize PF-06842874 as a reference compound given its unique PAH-focused development heritage and the availability of clinical pharmacokinetic data from its completed Phase 1 study (NCT04124653) [2].

Comparative Pharmacology of Discontinued Clinical Candidates

The discontinuation of PF-06842874 development in November 2021 [1] creates a specific research opportunity for comparative pharmacology studies examining why CDK4/6 inhibition failed to translate to PAH therapeutic efficacy despite preclinical rationale [2]. This compound serves as a valuable tool for post-mortem analysis of the CDK4/6-PAH hypothesis, which may inform future drug discovery efforts in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06842874

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.